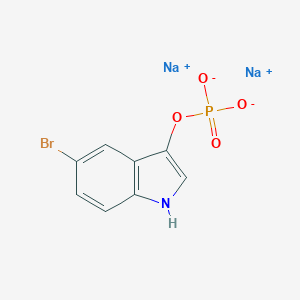

Sodium 5-bromo-1H-indol-3-yl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 5-bromo-1H-indol-3-yl phosphate is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . Furthermore, it has been used as a useful reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways .

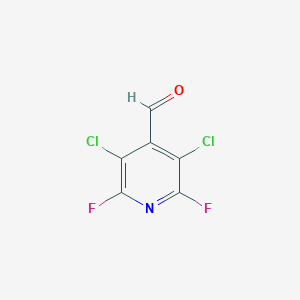

Molecular Structure Analysis

The molecular formula of Sodium 5-bromo-1H-indol-3-yl phosphate is C8H4BrNNa2O4P . Its molecular weight is 370.43 . The SMILES representation is ClC1=C(Br)C=CC2=C1C(OP(O[Na])(O[Na])=O)=CN2 .Chemical Reactions Analysis

Sodium 5-bromo-1H-indol-3-yl phosphate is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . This reaction is commonly used in phosphatase assays in biochemistry and molecular biology .Physical And Chemical Properties Analysis

Sodium 5-bromo-1H-indol-3-yl phosphate is a solid compound with a white to off-white color . It is soluble in water at a concentration of 41.67 mg/mL (112.49 mM) when ultrasonically warmed and heated to 60°C . The compound should be stored at 4°C, sealed, and away from moisture and light .Aplicaciones Científicas De Investigación

Antiviral Research

Indole derivatives, including Sodium 5-bromo-1H-indol-3-yl phosphate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The specific modifications on the indole scaffold can significantly influence the compound’s effectiveness as an antiviral agent.

Cancer Research

The antiproliferative and cytotoxic activities of 5-bromo indole derivatives have been explored against several human cancer cell lines. These compounds have been compared to cisplatin, a common chemotherapy drug, and in some cases, have shown better or comparable activity with lower toxicity . This highlights the potential of Sodium 5-bromo-1H-indol-3-yl phosphate in cancer treatment research.

Enzyme Substrate for Alkaline Phosphatase

This compound is widely used as a histochemical substrate for alkaline phosphatase. It is involved in the colorimetric detection of alkaline phosphatase-labeled molecules, which is a crucial step in various blotting techniques, in situ hybridization, and immunohistochemistry . The versatility of this substrate system makes it a valuable tool in molecular biology and diagnostics.

Plant Hormone Research

Indole derivatives are significant in plant biology as they form the basis of certain plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants . Research into the role of indole derivatives can provide insights into plant growth and development processes.

Antibacterial and Antifungal Studies

Indole phytoalexins, which include brominated indole compounds, exhibit a broad spectrum of antibacterial and antifungal activities. These properties make them interesting candidates for the development of new antimicrobial agents .

Neuroscience Research

Some indole derivatives have shown potential in neuroscience research, particularly in the study of neurodegenerative diseases. For example, the anti-aggregation effect of certain indole compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis . This suggests that Sodium 5-bromo-1H-indol-3-yl phosphate could be useful in studying the mechanisms of such diseases.

Mecanismo De Acción

Target of Action

Sodium 5-bromo-1H-indol-3-yl phosphate, also known as 5-bromo-3-indolyl phosphate disodium salt, is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . Phosphatases are the primary targets of this compound. These enzymes play a crucial role in various biological processes, including signal transduction pathways .

Mode of Action

The compound interacts with phosphatases, which convert it into a yellow compound . This conversion can be easily measured spectrophotometrically or fluorometrically, making it a useful tool for studying enzyme-catalyzed reactions .

Biochemical Pathways

The compound’s interaction with phosphatases affects the biochemical pathways associated with these enzymes. Phosphatases are involved in numerous cellular processes, including metabolic pathways and signal transduction . The downstream effects of these pathways can vary widely, depending on the specific phosphatase and the biological context.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments. Its metabolism and excretion would likely depend on the specific biological system in which it is used.

Result of Action

The primary result of the compound’s action is the production of a yellow compound that can be detected spectrophotometrically or fluorometrically . This allows researchers to measure the activity of phosphatases in a given biological sample. The molecular and cellular effects of this action would depend on the role of the specific phosphatase in the biological system being studied.

Action Environment

The action, efficacy, and stability of Sodium 5-bromo-1H-indol-3-yl phosphate can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect enzyme activity and thus the compound’s effectiveness as a phosphatase substrate. Additionally, the compound’s stability may be affected by factors such as light exposure and storage conditions .

Safety and Hazards

Direcciones Futuras

Sodium 5-bromo-1H-indol-3-yl phosphate has been used as a substrate for phosphatase assays in biochemistry and molecular biology, as well as a reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways . Its future use will likely continue in these areas, contributing to our understanding of biochemical processes and the development of new assays and techniques.

Propiedades

IUPAC Name |

disodium;(5-bromo-1H-indol-3-yl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWXWYHCTTWNBF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrNNa2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-bromo-1H-indol-3-yl phosphate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)